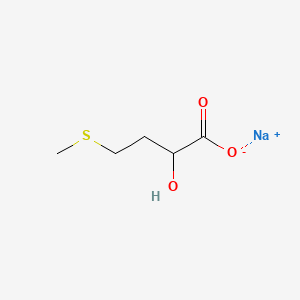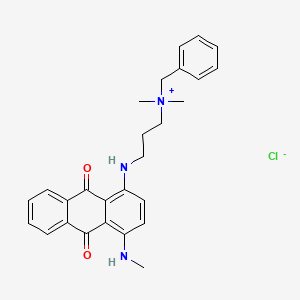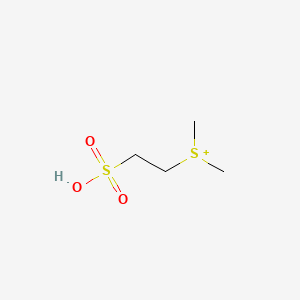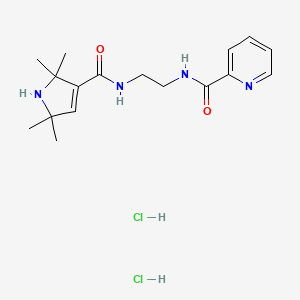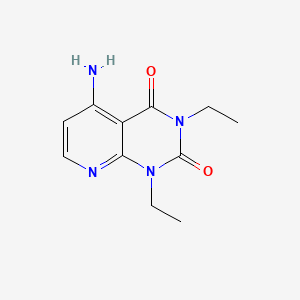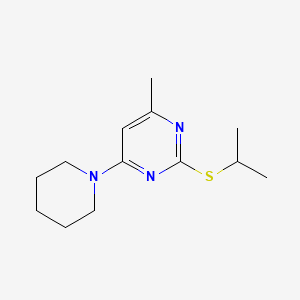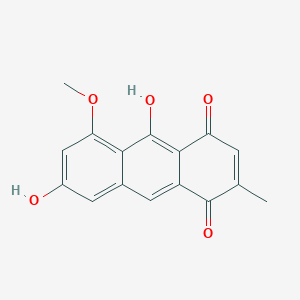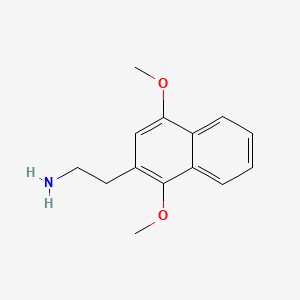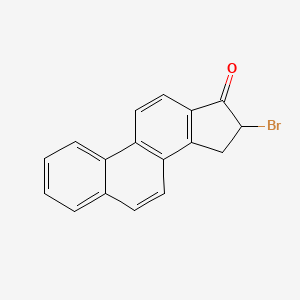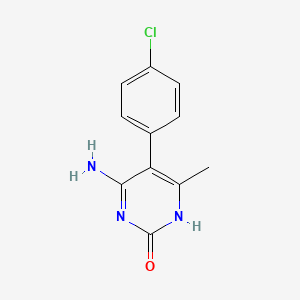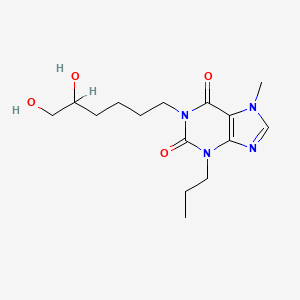
3,7-Dihydro-1-(5,6-dihydroxyhexyl)-7-methyl-3-propyl-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Dihydro-1-(5,6-dihydroxyhexyl)-7-methyl-3-propyl-1H-purine-2,6-dione is a chemical compound with the molecular formula C15H24N4O4 and a molecular weight of 324.38 g/mol . This compound is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature and is a fundamental component of nucleic acids.
Analyse Chemischer Reaktionen
3,7-Dihydro-1-(5,6-dihydroxyhexyl)-7-methyl-3-propyl-1H-purine-2,6-dione can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes within the molecule to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its structural similarity to nucleotides makes it a candidate for studying DNA and RNA interactions.
Medicine: It may have potential therapeutic applications due to its purine structure, which is common in many biologically active molecules.
Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 3,7-Dihydro-1-(5,6-dihydroxyhexyl)-7-methyl-3-propyl-1H-purine-2,6-dione is not well-documented. given its purine structure, it may interact with enzymes and receptors involved in nucleotide metabolism and signaling pathways. The molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3,7-Dihydro-1-(5,6-dihydroxyhexyl)-7-methyl-3-propyl-1H-purine-2,6-dione include other purine derivatives such as:
Caffeine: 1,3,7-Trimethylxanthine, a stimulant found in coffee and tea.
Theobromine: 3,7-Dimethylxanthine, found in chocolate.
Theophylline: 1,3-Dimethylxanthine, used in respiratory therapies. These compounds share the purine core structure but differ in their functional groups, leading to unique properties and applications. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
86257-05-8 |
|---|---|
Molekularformel |
C15H24N4O4 |
Molekulargewicht |
324.38 g/mol |
IUPAC-Name |
1-(5,6-dihydroxyhexyl)-7-methyl-3-propylpurine-2,6-dione |
InChI |
InChI=1S/C15H24N4O4/c1-3-7-18-13-12(17(2)10-16-13)14(22)19(15(18)23)8-5-4-6-11(21)9-20/h10-11,20-21H,3-9H2,1-2H3 |
InChI-Schlüssel |
KIKUMDXGNKMERN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCCCC(CO)O)N(C=N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


